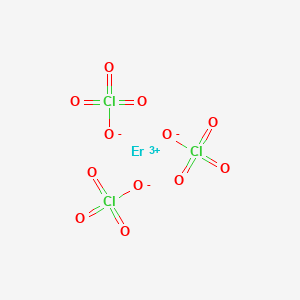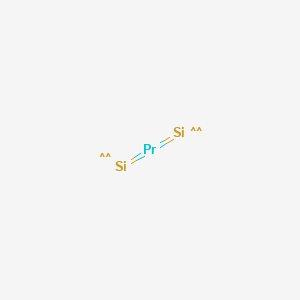
Orange réactif 14
Vue d'ensemble
Description
Reactive Orange 14 is a monoazo textile dye, also known as Procion Orange MX-2R, with the color index number C.I. 18260. It's used in various dyeing applications due to its vibrant color and reactivity.
Synthesis Analysis
Reactive Orange 14 is synthesized through complex chemical processes. A study focused on the electrochemical oxidation and reduction of Reactive Orange 4, a similar dye, in sodium sulfate alkaline solutions, providing insights into the synthesis process of such reactive dyes (del Río et al., 2009).
Molecular Structure Analysis
The molecular structure of Reactive Orange 14 is characterized by its monoazo group, contributing to its distinct color and reactivity. However, specific studies on its molecular structure are limited in the available literature.
Chemical Reactions and Properties
Reactive Orange 14 undergoes various chemical reactions, particularly in dyeing processes. Its reactivity, especially in the presence of different chemicals and conditions, is crucial for its application in textiles. The study by del Río et al. (2009) also delves into the intermediates formed during the electro-reduction of similar dyes, which could be relevant for understanding Reactive Orange 14's reactions.
Physical Properties Analysis
The physical properties of Reactive Orange 14, such as solubility, stability under different conditions, and colorfastness, are important for its application in textiles. Studies like the one conducted by Hoque et al. (2016) on jute fibers dyed with Reactive Orange 14 provide insights into these aspects (Hoque et al., 2016).
Applications De Recherche Scientifique
Applications optiques non linéaires (NLO)
Le colorant Orange réactif 16 (RO16) a été étudié pour ses propriétés optiques non linéaires (NLO) . Une étude expérimentale et théorique basée sur les approximations DFT/TD-DFT a été menée pour comprendre la nature des excitations électroniques, la réactivité et les propriétés NLO de RO16 . Les résultats suggèrent que RO16 est un composé potentiel dans les applications NLO .
Industrie textile
RO16 est un chromophore azoïque largement utilisé dans l'industrie textile . Les colorants azoïques sont l'un des principaux polluants présents dans les eaux usées textiles . Seuls 60 à 90 % des colorants utilisés sont fixés aux fibres textiles, les 10 à 40 % restants ne sont pas fixés à la fibre et sont rejetés dans les effluents .
Dégradation photocatalytique
Le potentiel du composite TiO2-PVC peu coûteux dans la dégradation photoélectrocatalytique de RO16 sous lumière visible a été exploré . La photoélectrode fabriquée a montré respectivement 99,4 % et 51,1 % d'élimination de la couleur et du carbone organique total (COT), à des paramètres PEC optimisés .
Adsorption sur l'alumine activée
Une étude a démontré l'élimination par sorption de RO16, un colorant textile de l'eau, ainsi que d'une industrie textile locale via une technique par lots basée sur l'alumine activée . L'adsorption du colorant était dépendante du pH dans la plage de 2,49 à 12,21
Safety and Hazards
Mécanisme D'action
Target of Action
Reactive Orange 14 (RO14) is a synthetic dye that belongs to the class of reactive dyes . The primary target of RO14 is the fabric or fiber it is applied to, particularly in the textile industry . It forms covalent bonds with the fabric, resulting in vibrant and long-lasting colors .
Mode of Action
RO14 interacts with its target (the fabric or fiber) by forming covalent bonds . This interaction is facilitated by the presence of an auxochrome group in the dye molecule, which binds to the fabric and fixes the color . The chromophore group in the dye molecule is responsible for the visual effect of color through electron excitation .
Biochemical Pathways
It’s known that reactive dyes like ro14 can generate reactive oxygen species (ros) in vivo . These ROS have roles in the development of certain human diseases while also performing physiological functions . They are counterbalanced by an antioxidant defense network, which functions to modulate ROS levels .
Pharmacokinetics
It’s known that the dye is water-soluble , which could influence its bioavailability and distribution.
Result of Action
The primary result of RO14’s action is the imparting of vibrant and long-lasting color to fabrics and fibers . On a molecular level, this involves the formation of covalent bonds between the dye molecule and the fabric . On a cellular level, the generation of ROS could potentially lead to oxidative stress and associated effects .
Action Environment
The action of RO14 can be influenced by various environmental factors. For instance, the pH, temperature, and salinity can affect the dye’s solubility and its ability to form covalent bonds with the fabric . Additionally, the presence of certain chemicals used in the textile dyeing process can impact the efficiency of RO14 .
Propriétés
IUPAC Name |
4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N8O9S2/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFTCGTRALYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N8O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101444 | |
| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12225-86-4 | |
| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reactive Orange 14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)


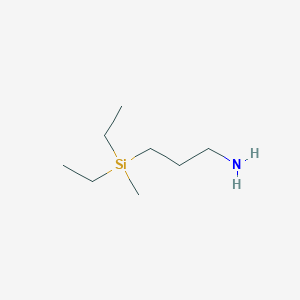
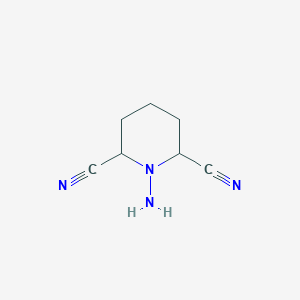

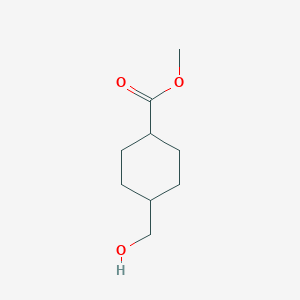
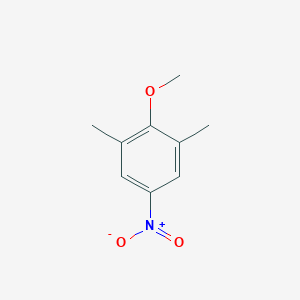

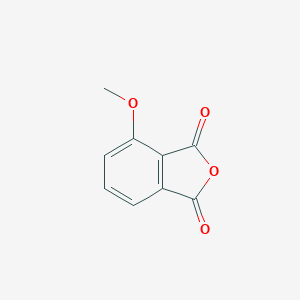

![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
